L-Ascorbic acid, tetrahexadecanoate
Description
L-Ascorbic acid, tetrahexadecanoate (CAS No. 183476-82-6), also known as ascorbyl tetraisopalmitate, is a lipid-soluble derivative of vitamin C. Its structure consists of four 2-hexyldecanoate fatty acid chains esterified to the L-ascorbic acid core, significantly enhancing its compatibility with lipid-rich environments like the skin’s stratum corneum . This esterification improves stability compared to pure L-ascorbic acid, which is prone to oxidation in aqueous formulations . Functionally, it serves as an antioxidant and skin-conditioning agent in cosmetics, offering prolonged shelf life and enhanced epidermal penetration .
Properties
CAS No. |
310408-06-1 |
|---|---|
Molecular Formula |
C70H128O10 |
Molecular Weight |
1129.8 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-di(hexadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-hexadecanoyloxyethyl] hexadecanoate |
InChI |
InChI=1S/C70H128O10/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-63(71)76-61-62(77-64(72)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)67-68(78-65(73)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)69(70(75)80-67)79-66(74)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h62,67H,5-61H2,1-4H3/t62-,67+/m0/s1 |
InChI Key |
VEWKDTRPCDYKTR-QLMRWRAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ascorbic acid, tetrahexadecanoate typically involves the esterification of L-ascorbic acid with hexadecanoic acid (palmitic acid). This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the esterification of L-ascorbic acid with hexadecanoic acid in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid, tetrahexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent, donating electrons to other molecules.
Substitution: It can participate in substitution reactions where the tetrahexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid.
Reduction: Reduced forms of other molecules.
Substitution: Various substituted ascorbate derivatives.
Scientific Research Applications
L-Ascorbic acid, tetrahexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Studied for its antioxidant properties and its role in collagen synthesis.
Medicine: Investigated for its potential in treating skin conditions and promoting wound healing.
Industry: Used in cosmetics and skincare products for its stability and skin-penetrating abilities.
Mechanism of Action
L-Ascorbic acid, tetrahexadecanoate exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells. It also stimulates collagen synthesis by promoting the hydroxylation of proline and lysine residues in collagen molecules. This compound targets various molecular pathways involved in skin health and aging, including the inhibition of matrix metalloproteinases (MMPs) and the activation of collagen-producing genes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ascorbyl Palmitate (L-Ascorbic Acid-6-Palmitate)
- Structure: A monoester of L-ascorbic acid with a single palmitic acid (C16:0) chain at the 6-position (CAS 137-66-6) .
- Stability: Moderately stable in emulsions but less so than tetrahexadecanoate due to fewer ester groups .
- Solubility: Lipophilic but less lipid-compatible than tetrahexadecanoate.
- Applications : Used in emulgels for topical delivery; exhibits slower release profiles compared to hydrophilic derivatives like magnesium ascorbyl phosphate .
Magnesium Ascorbyl Phosphate
- Structure : Water-soluble phosphorylated derivative of L-ascorbic acid.
- Stability : More stable than pure L-ascorbic acid in aqueous formulations but less stable than lipid-soluble esters .
- Bioavailability : Hydrolysis in the skin releases active L-ascorbic acid, providing sustained antioxidant effects .
- Applications : Ideal for hydrating serums; less effective for deep epidermal penetration compared to lipid-soluble derivatives .
D-Isoascorbic Acid (Erythorbic Acid)
- Stability : Similar oxidation resistance to L-ascorbic acid.
- Applications : Primarily used as a food preservative; ineffective in preventing scurvy or supporting collagen synthesis .
Tetrahexyldecyl Ascorbate
- Structure : Single branched-chain fatty acid (C22) esterified to L-ascorbic acid (CAS 1445760-15-5) .
- Stability: Highly stable due to lipid solubility but less so than tetrahexadecanoate, which has four ester groups.
Data Table: Key Properties of L-Ascorbic Acid Derivatives
| Compound | Solubility | Stability | Bioactivity Release | Key Applications |
|---|---|---|---|---|
| L-Ascorbic Acid | Water-soluble | Low | Immediate | Antioxidant serums |
| Ascorbyl Palmitate | Lipid-soluble | Moderate | Slow hydrolysis | Emulgels, creams |
| Magnesium Ascorbyl Phosphate | Water-soluble | Moderate | Sustained | Hydrating formulations |
| Tetrahexyldecyl Ascorbate | Lipid-soluble | High | Moderate | Anti-aging creams |
| Tetrahexadecanoate | Lipid-soluble | Very High | Slow, deep penetration | Stable cosmeceuticals |
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